

# Limit of detection (LOD) and quantification (LOQ) for florasulam

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Compound of Interest

Compound Name: Florasulam-13C,d3

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# Detecting Florasulam: A Comparative Guide to Analytical Limits

For researchers and professionals in drug development and environmental science, accurately quantifying chemical compounds like the herbicide florasulam is paramount. The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of any analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This guide provides a comparative overview of LOD and LOQ values for florasulam in various environmental and agricultural matrices, supported by experimental data from recent studies.

## **Comparison of Florasulam Quantification Limits**

The determination of florasulam residues is predominantly achieved through sensitive chromatographic techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice of method and sample matrix significantly influences the achievable LOD and LOQ values.



Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)
LC-MS/MS	Wheat Grain	Not explicitly stated	0.005 mg/kg[1][2]
LC-MS/MS	Wheat Straw	Not explicitly stated	0.01 mg/kg[1][2]
LC-MS/MS	Other Cereals (oat, millet, corn, rice)	Not explicitly stated	0.01 mg/kg[1]
LC-MS/MS	Soil	Not explicitly stated	0.01 mg/kg
GC-MS/MS	Wheat	Not explicitly stated	Defined as the lowest spike level meeting performance criteria
Immunoassay	Wheat/Barley/Oat (grain)	Not explicitly stated	0.01 ppm
Immunoassay	Wheat/Barley/Oat (forage, hay, straw)	Not explicitly stated	0.05 ppm
LC-MS/MS	Water (Surface, Ground, Drinking)	0.015 μg/L	0.05 μg/L

### **Experimental Protocols**

The following sections detail the methodologies employed in key studies to determine the LOD and LOQ of florasulam.

#### Method 1: LC-MS/MS for Florasulam in Cereals and Soil

This method is widely applied for the analysis of florasulam residues in agricultural products.

 Sample Preparation (QuEChERS Method): A common and effective sample preparation technique known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is frequently utilized. The sample (e.g., wheat grain, straw, or soil) is first homogenized. A subsample is then extracted with acetonitrile. Following extraction, a partitioning step is induced by adding salts like magnesium sulfate and sodium chloride. The resulting



acetonitrile layer, containing the florasulam, is then subjected to dispersive solid-phase extraction (d-SPE) for cleanup, using sorbents such as primary secondary amine (PSA) to remove interfering matrix components.

- LC-MS/MS Analysis: The purified extract is injected into a liquid chromatograph for separation, typically using a C18 column. The eluent from the LC column is then introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of florasulam.
- LOD and LOQ Determination: The limit of detection is generally determined as the
  concentration that produces a signal-to-noise ratio of 3. The limit of quantification is
  determined as the concentration with a signal-to-noise ratio of 10, or it can be defined as the
  lowest spiked concentration at which the method demonstrates acceptable recovery
  (typically 70-120%) and precision (relative standard deviation ≤ 20%).

#### Method 2: LC-MS/MS for Florasulam in Water

This method is tailored for the analysis of florasulam in various water sources.

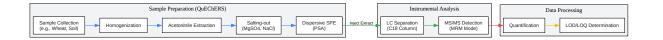
- Sample Preparation: Water samples are typically prepared by solid-phase extraction (SPE).
   The water sample is passed through a cartridge containing a sorbent material that retains the florasulam. After loading the sample, the cartridge is washed to remove interfering substances, and then the florasulam is eluted with a small volume of an organic solvent.
- LC-MS/MS Analysis: The analytical determination is performed using LC-MS/MS, similar to the method for cereals and soil. For water analysis, two ion transitions are often monitored for both quantification and confirmation of florasulam.
- LOD and LOQ Determination: The LOD for florasulam in water has been reported as 0.015  $\mu$ g/L, calculated as 30% of the Lower Limit of Method Validation (LLMV). The LOQ, also referred to as the LLMV, was established at 0.05  $\mu$ g/L.

### **Workflow for Florasulam Analysis**

The following diagram illustrates a typical workflow for the determination of florasulam in an environmental or agricultural sample using the QuEChERS extraction method followed by LC-



MS/MS analysis.



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Caption: General workflow for florasulam analysis using QuEChERS and LC-MS/MS.

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#### References

- 1. Method validation, storage stability and field trial for residues of florasulam and pyroxsulam in cereal by liquid chromatography with tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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